N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is a complex organic compound that features both benzothiazole and quinazolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Formation of the Quinazolinone Moiety: This can be synthesized by reacting anthranilic acid with formamide or a similar reagent.
Coupling Reaction: The final step involves coupling the benzothiazole and quinazolinone moieties through an appropriate linker, such as an acetohydrazide group, under specific conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole and quinazolinone structures can act as ligands in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Antimicrobial Agents: These compounds may exhibit antibacterial or antifungal properties.
Enzyme Inhibitors: Potential inhibitors of enzymes like kinases or proteases.
Medicine
Anticancer Agents: Research may explore their ability to inhibit cancer cell growth.
Anti-inflammatory Agents: Possible use in treating inflammatory diseases.
Industry
Pharmaceuticals: Development of new drugs.
Agriculture: Use as pesticides or herbicides.
Mechanism of Action
The mechanism of action for N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA/RNA: Interfering with genetic material to prevent replication or transcription.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone.
Uniqueness
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is unique due to the combination of benzothiazole and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to simpler derivatives.
Properties
Molecular Formula |
C18H15N5O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H15N5O4S/c1-22(17-13-7-3-5-9-15(13)28(26,27)21-17)20-16(24)10-23-11-19-14-8-4-2-6-12(14)18(23)25/h2-9,11H,10H2,1H3,(H,20,24) |
InChI Key |
ZPMKYWONWWIYHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.